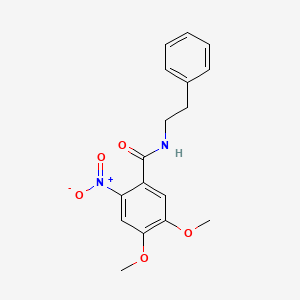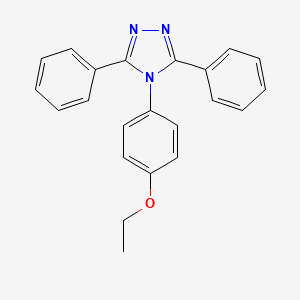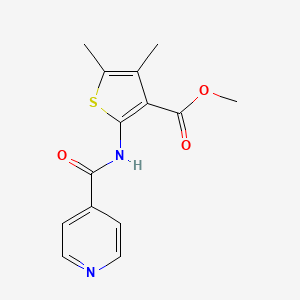![molecular formula C15H12ClFN2O3 B5863854 methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate, also known as CFM-4, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of benzoate esters and has been found to possess several interesting properties that make it a promising candidate for use in various scientific research applications.
Mecanismo De Acción
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate exerts its effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, and to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate is its ability to selectively inhibit the activity of COX-2, while leaving COX-1, another enzyme that plays a key role in the production of prostaglandins, unaffected. This makes this compound a potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), which can cause serious side effects such as gastrointestinal bleeding. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of new drugs based on the structure of this compound, which could have improved pharmacological properties such as increased solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of bacterial infections, either alone or in combination with other antibiotics. Finally, further studies are needed to fully elucidate the mechanisms of action of this compound, and to determine its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with methyl 4-aminobenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phosgene to form the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
methyl 4-[(3-chloro-4-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-22-14(20)9-2-4-10(5-3-9)18-15(21)19-11-6-7-13(17)12(16)8-11/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAQEGSZTNJBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)


![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)





![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)